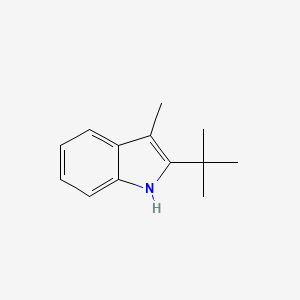

2-tert-Butyl-3-methyl-1H-indole

Description

2-tert-Butyl-3-methyl-1H-indole is an indole derivative featuring a tert-butyl substituent at the 2-position and a methyl group at the 3-position of the indole ring. Indole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and structural versatility.

Properties

CAS No. |

80603-06-1 |

|---|---|

Molecular Formula |

C13H17N |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

2-tert-butyl-3-methyl-1H-indole |

InChI |

InChI=1S/C13H17N/c1-9-10-7-5-6-8-11(10)14-12(9)13(2,3)4/h5-8,14H,1-4H3 |

InChI Key |

HEBXIBZQLTVDFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . Another approach is the Vilsmeier formylation, followed by reduction and protection steps to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for indole derivatives often involve multi-step synthesis routes that are optimized for yield and purity. These methods may include the use of transition metal catalysts, reductive cyclization reactions, and other advanced organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-3-methyl-1H-indole can undergo various types of chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups on the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-tert-Butyl-3-methyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing biological processes such as cell signaling and metabolism . The tert-butyl group can enhance the compound’s stability and selectivity for certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-tert-Butyl-3-methyl-1H-indole and related indole derivatives:

Key Comparison Points:

In contrast, tert-butyl groups at the 1-position (e.g., in tert-butyl 3-acetyl-1H-indole-1-carboxylate) may stabilize the molecule through steric protection of the carboxylate group . Methyl groups at the 3-position (target compound) versus ethyl at the 5-position (QA-0845) highlight how minor alkyl chain variations can alter solubility and metabolic stability in drug design .

Electronic Effects :

- Electron-withdrawing groups like acetyl (tert-butyl 3-acetyl-1H-indole-1-carboxylate) decrease electron density on the indole ring, affecting electrophilic substitution patterns. Methyl and ethyl groups (electron-donating) may enhance nucleophilic reactivity .

Synthetic Accessibility :

- The use of Nysted and Petasis reagents () demonstrates the versatility of metal-mediated reactions for introducing alkenyl and acetyl groups. The 58% yield for tert-butyl 3-acetyl-1H-indole-1-carboxylate suggests moderate efficiency, which may vary for the target compound depending on substituent compatibility .

Functional Group Diversity :

- Tosyl (sulfonate) and carboxylate groups () improve solubility in polar solvents, whereas alkyl-substituted indoles (e.g., QA-0845) are likely more lipophilic, impacting their applications in medicinal chemistry .

Research Findings and Implications

- Steric vs. Electronic Trade-offs : The tert-butyl group’s bulk may limit reactivity in catalytic processes but enhance thermal stability, as seen in analogs like QA-0845 .

- Synthetic Challenges : Position-specific substitution (e.g., 2- vs. 3-alkylation) often requires tailored reagents, as shown in ’s use of TiCl4 for acetyl group introduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.